molecular formula C13H16N2O4 B11853647 3-(1H-Indol-3-yl)propan-1-amine oxalate

3-(1H-Indol-3-yl)propan-1-amine oxalate

Cat. No.: B11853647
M. Wt: 264.28 g/mol
InChI Key: JLPNMKIAHKCLDN-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)propan-1-amine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)propan-1-amine oxalate typically involves the reaction of indole with a suitable alkylating agent. One common method is the alkylation of indole with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)propan-1-amine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Indole-3-carboxaldehyde derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-Indol-3-yl)propan-1-amine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)propan-1-amine oxalate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. The compound may also act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
  • 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
  • 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
  • 3-(1H-Indazol-1-yl)propan-1-amine

Uniqueness

3-(1H-Indol-3-yl)propan-1-amine oxalate is unique due to its specific structural features and the presence of the oxalate salt, which can influence its solubility and stability. This compound’s unique properties make it a valuable tool in research and development, particularly in the synthesis of novel indole derivatives with potential biological activities.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-(1H-indol-3-yl)propan-1-amine;oxalic acid

InChI

InChI=1S/C11H14N2.C2H2O4/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11;3-1(4)2(5)6/h1-2,5-6,8,13H,3-4,7,12H2;(H,3,4)(H,5,6)

InChI Key

JLPNMKIAHKCLDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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